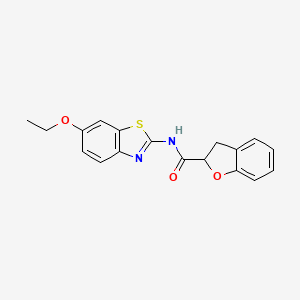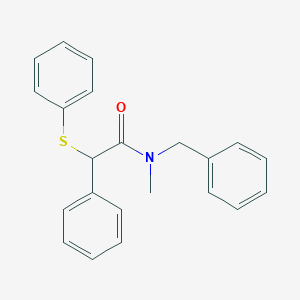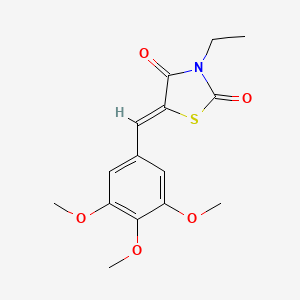![molecular formula C17H22N2O B3952475 N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3952475.png)
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.173213330 g/mol and the complexity rating of the compound is 325. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Negative Allosteric Modulation of Dopamine D2 Receptor N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide, as part of a broader class of compounds, has been found to negatively modulate the binding of dopamine at the dopamine D2 receptor (D2R) protomer. This highlights its potential role in influencing dopamine-related pathways in the brain, which could have implications for various neurological conditions or research into brain function (Mistry et al., 2015).
Interaction with Serotonin 5-HT1A Receptors Derivatives of this compound, specifically those modified for PET tracer applications, have shown high affinity and selectivity for the serotonin 5-HT1A receptor. This suggests potential applications in the study of neuropsychiatric disorders, allowing for improved in vivo quantification of 5-HT1A receptors (García et al., 2014).
- (Özer et al., 2009).
Use in Fluorescent Probes and Photophysical Studies New indole derivatives, synthesized from compounds including this compound, have been explored for their photophysical properties. These derivatives exhibit high fluorescence quantum yields and solvent sensitivity, making them promising candidates for use in fluorescent probes, especially in biochemical and medical research (Pereira et al., 2010).
Potential Antiarrhythmic Agents The compound has been involved in the synthesis of ethyl 1H-indole-2-carboxylate analogues, demonstrating potential applications as antiarrhythmic agents. This suggests a role in cardiovascular research, particularly in the development of new treatments for heart rhythm disorders (Javed & Shattat, 2005).
Research in Cancer Therapeutics this compound derivatives have shown potential in cancer research. For example, they have been used in the synthesis of compounds with potential as PET tracers for imaging cancer tyrosine kinase, indicating a role in cancer diagnosis and treatment research (Wang et al., 2005).
Exploration in Neurochemistry and Psychiatry The compound has been used in the synthesis of PET tracers for imaging serotonin 1A receptors in humans. This is significant for neurochemistry and psychiatric research, offering tools for studying brain function and disorders related to serotonin signaling (Choi et al., 2015).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h4-5,8-9,12-13,19H,1-3,6-7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDNYMADROKAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952416.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3952422.png)


![1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B3952448.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3952459.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952480.png)
![1-(3-{[(2-furylmethyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B3952481.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide](/img/structure/B3952489.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3952496.png)
